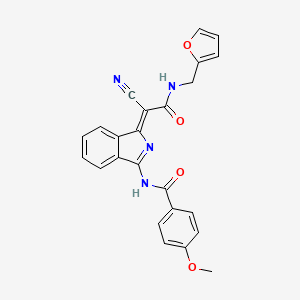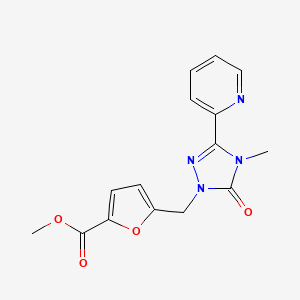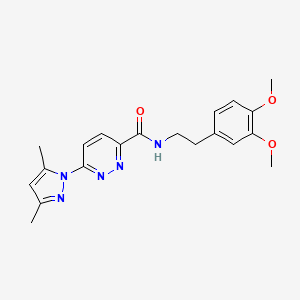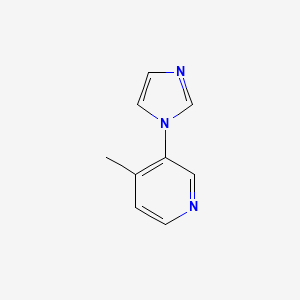![molecular formula C19H22ClN3O2 B2810156 2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide CAS No. 1957534-07-4](/img/structure/B2810156.png)
2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is commonly referred to as CCPA and is a member of the piperidine family of compounds.
Mécanisme D'action
The mechanism of action of CCPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. CCPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, CCPA has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CCPA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in various cell types. In addition, CCPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCPA for lab experiments is its high potency and selectivity for certain enzymes and signaling pathways. This allows researchers to study the effects of CCPA on specific cellular processes with a high degree of precision. However, one of the limitations of CCPA is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on CCPA, including:
1. Further studies on the mechanism of action of CCPA to better understand its effects on cellular processes.
2. Development of new and more efficient synthesis methods for CCPA to reduce the cost and time required for its production.
3. Investigation of the potential applications of CCPA in the treatment of other diseases, such as diabetes and cardiovascular disease.
4. Development of new derivatives of CCPA with improved potency and selectivity for specific enzymes and signaling pathways.
5. Studies on the pharmacokinetics and pharmacodynamics of CCPA to better understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
In conclusion, CCPA is a promising compound with potential applications in the treatment of various diseases. Its complex synthesis method and high potency and selectivity make it an attractive target for scientific research. Further studies are needed to better understand its mechanism of action and potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of CCPA involves several steps, including the reaction of 4-chlorobenzoyl chloride with piperidine to form 4-(4-chlorobenzoyl)piperidine. This intermediate is then reacted with N-(1-cyanocyclobutyl)acetamide to form CCPA. The synthesis of CCPA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, CCPA has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-4-2-14(3-5-16)18(25)15-6-10-23(11-7-15)12-17(24)22-19(13-21)8-1-9-19/h2-5,15H,1,6-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVZOIXAUMXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)

![2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2810077.png)
![7-(4-butylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2810078.png)

![methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2810081.png)

![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2810084.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2810087.png)


![Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2810093.png)
![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)